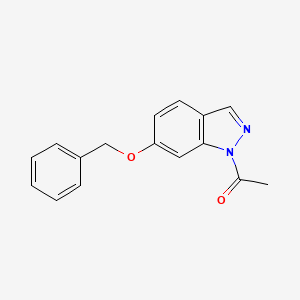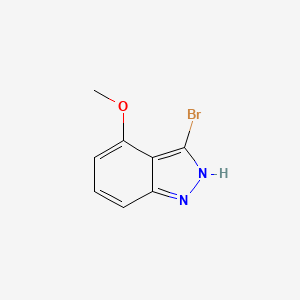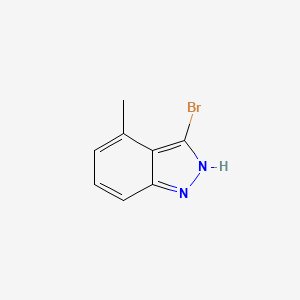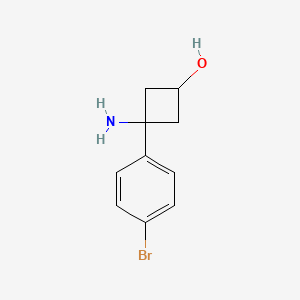
3-Amino-3-(4-bromophenyl)cyclobutanol
Descripción general
Descripción
“3-Amino-3-(4-bromophenyl)cyclobutanol” is a chemical compound with the empirical formula C10H12BrNO . It has a molecular weight of 242.11 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of “3-Amino-3-(4-bromophenyl)cyclobutanol” isNC1(CC(O)C1)c2ccc(Br)cc2 . This represents the structure of the molecule in a linear format.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Carbon-Carbon Bond Formation
Research by Matsuda, Shigeno, and Murakami (2008) explored the application of 3-(2-Hydroxyphenyl)cyclobutanones, related to 3-Amino-3-(4-bromophenyl)cyclobutanol, in palladium-catalyzed reactions. They successfully synthesized 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation, indicating potential applications in complex organic syntheses (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Squaramide Derivatives as VLA-4 Antagonists
Brand, de Candole, and Brown (2003) developed a novel series of functionalized 3-aminocyclobut-2-en-1-ones, chemically related to 3-Amino-3-(4-bromophenyl)cyclobutanol. These derivatives were potent antagonists of VLA-4, a protein involved in cell adhesion and signaling, suggesting potential therapeutic applications (Brand, de Candole, & Brown, 2003).
Application in Synthesis of β-Amino Acid Derivatives
Hata and Watanabe (1987) studied the reaction of 3-methyl-2-aziridinecarboxylic acids with thiols, producing β-amino acid derivatives with sulfur substituents. This research highlights the potential of using similar structures to 3-Amino-3-(4-bromophenyl)cyclobutanol in the stereoselective synthesis of peptides or β-lactam derivatives (Hata & Watanabe, 1987).
Crosslinking of Nucleic Acids to Proteins
Fink, Fasold, Rommel, and Brimacombe (1980) described the synthesis of compounds like 3-(4-bromo-3-oxobutane-1-sulphonyl)propionic acid, which can be attached to nucleic acids and proteins. This suggests a potential application of 3-Amino-3-(4-bromophenyl)cyclobutanol in biochemical research, particularly in the study of DNA-protein interactions (Fink, Fasold, Rommel, & Brimacombe, 1980).
Propiedades
IUPAC Name |
3-amino-3-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHRYGHDIMFVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-bromophenyl)cyclobutanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)



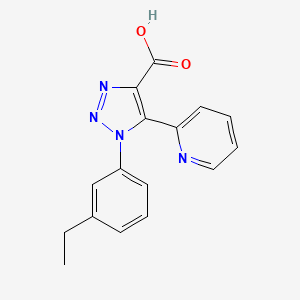

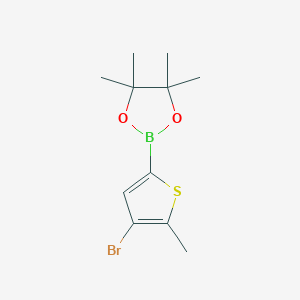
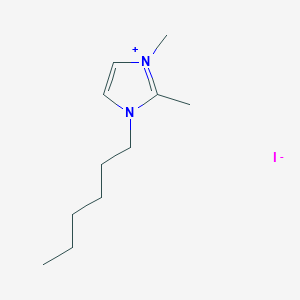

![1H-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B1523565.png)
